molecular formula C16H13Cl2NO B2975077 3-(2,4-dichlorophenyl)-1-phenyl-2-propen-1-one O-methyloxime CAS No. 341965-93-3

3-(2,4-dichlorophenyl)-1-phenyl-2-propen-1-one O-methyloxime

Cat. No.: B2975077
CAS No.: 341965-93-3
M. Wt: 306.19
InChI Key: TUZWHLFMRXJJNN-RKJCRGJCSA-N
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Description

3-(2,4-Dichlorophenyl)-1-phenyl-2-propen-1-one O-methyloxime is a synthetic oxime derivative characterized by a propenone backbone substituted with a 2,4-dichlorophenyl group at position 3 and a phenyl group at position 1. The O-methyloxime moiety (-N-OCH₃) at the ketone position enhances stability against hydrolysis compared to free oximes, a feature critical for pesticidal activity .

Properties

IUPAC Name

(E,E)-3-(2,4-dichlorophenyl)-N-methoxy-1-phenylprop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO/c1-20-19-16(13-5-3-2-4-6-13)10-8-12-7-9-14(17)11-15(12)18/h2-11H,1H3/b10-8+,19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZWHLFMRXJJNN-RKJCRGJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C=CC1=C(C=C(C=C1)Cl)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\C=C\C1=C(C=C(C=C1)Cl)Cl)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-1-phenyl-2-propen-1-one O-methyloxime typically involves the reaction of 3-(2,4-dichlorophenyl)-1-phenyl-2-propen-1-one with methoxyamine hydrochloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorophenyl)-1-phenyl-2-propen-1-one O-methyloxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the O-methyloxime group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitriles or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oximes or other derivatives.

Scientific Research Applications

3-(2,4-dichlorophenyl)-1-phenyl-2-propen-1-one O-methyloxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-1-phenyl-2-propen-1-one O-methyloxime involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound inhibits the enzyme sterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

Pyrifenox (2′,4′-Dichloro-2-(3-pyridyl)acetophenone O-Methyloxime)

Structural Features: Pyrifenox replaces the phenyl group in the target compound with a pyridyl ring (C₅H₄N). Molecular Weight: 309.16 g/mol (C₁₅H₁₂Cl₂N₂O). Bioactivity: Registered as a fungicide targeting powdery mildew and rusts. The pyridyl group enhances hydrogen bonding with fungal enzyme targets, improving binding affinity compared to purely aromatic substituents . Key Differences:

  • Pyridine’s electron-withdrawing nature may reduce photodegradation rates compared to phenyl analogs.
Property Target Compound Pyrifenox
Aromatic Substituent Phenyl Pyridyl
LogP (Predicted) ~4.2 ~3.8
Bioactivity Presumed fungicidal Confirmed fungicidal

3-(2,4-Dichlorophenyl)-3-Oxo-2-(2-Phenylhydrazono)Propanal Oxime

Structural Features: Incorporates a phenylhydrazono (-N-N-C₆H₅) group at position 2 of the propanal chain. Molecular Weight: 355.19 g/mol (C₁₅H₁₁Cl₂N₃O₂). Bioactivity: Limited data, but hydrazone moieties are associated with chelation properties, possibly influencing metal-dependent enzyme inhibition . Key Differences:

  • Enhanced stability due to conjugation but may increase metabolic susceptibility.
Property Target Compound Phenylhydrazono Analog
Functional Group O-Methyloxime Hydrazono-oxime
Molecular Weight ~320 (estimated) 355.19
Stability High (methyloxime) Moderate (hydrazone)

1-(2,4-Dichlorophenyl)-2-(2,4,5-Trichlorophenoxy)-1-Ethanone O-Methyloxime

Structural Features: Substituted with a 2,4,5-trichlorophenoxy group at position 2. Molecular Weight: 413.51 g/mol (C₁₅H₁₀Cl₅NO₂). Bioactivity: Likely herbicidal due to structural similarity to phenoxy herbicides (e.g., 2,4-D). Increased chlorine content enhances lipophilicity, favoring soil adsorption . Key Differences:

  • Phenoxy group may act as a leaving group, facilitating reactive intermediate formation.
  • Higher logP (predicted ~5.0) suggests greater environmental persistence.
Property Target Compound Trichlorophenoxy Analog
Chlorine Atoms 2 5
Application Fungicidal (presumed) Herbicidal

Acetochlor (3-(2,4-Dichlorophenyl)-1-Methylurea)

Structural Features: Chloroacetanilide backbone with a methylurea group. Molecular Weight: 269.12 g/mol (C₁₄H₂₀ClNO₂). Bioactivity: Pre-emergence herbicide inhibiting shoot and root growth in grasses. Acts via inhibition of very-long-chain fatty acid synthesis . Key Differences:

  • Urea group enables hydrogen bonding with plant enzymes, unlike the oxime’s nitroso reactivity.
  • Lower logP (~3.2) compared to oxime derivatives, reducing soil retention.
Property Target Compound Acetochlor
Functional Group O-Methyloxime Methylurea
Mode of Action Unknown (oxime-specific) Fatty acid synthesis inhibition

Key Trends and Research Findings

  • Electronic Effects: Pyridyl (pyrifenox) and fluorine () substituents modulate electron density, altering degradation pathways and target binding .
  • Steric Hindrance : Cyclopropyl groups () and hydrazones () influence conformational flexibility, impacting bioactivity .
  • Environmental Impact : Higher chlorine content (e.g., ) correlates with increased persistence but raises ecotoxicity concerns .

Biological Activity

3-(2,4-dichlorophenyl)-1-phenyl-2-propen-1-one O-methyloxime is a compound of interest due to its potential biological activities, particularly in cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different cell lines, and structure-activity relationships (SAR).

The molecular formula for 3-(2,4-dichlorophenyl)-1-phenyl-2-propen-1-one O-methyloxime is C16H15Cl2NO. It features a dichlorophenyl group which is significant in its interaction with biological targets.

Research indicates that compounds similar to 3-(2,4-dichlorophenyl)-1-phenyl-2-propen-1-one have been studied for their interactions with the Aryl Hydrocarbon Receptor (AhR) . This receptor is implicated in various cellular processes including the regulation of gene expression related to cancer cell proliferation and apoptosis. The AhR has been identified as a potential target for therapeutic intervention in breast cancer, where it mediates the effects of environmental toxins and may influence tumor progression .

Anticancer Activity

Several studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines:

CompoundCell LineGI50 (µM)Reference
3-(2,4-Dichlorophenyl)-1-phenyl-2-propen-1-one O-methyloximeMCF-7 (breast cancer)TBD
2-(4-Chlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrileMCF-717
3-(3,4-Dichlorophenyl)-1-phenylprop-2-en-1-oneMCF-7TBD

*GI50 refers to the concentration required to inhibit cell growth by 50%.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of halogen substituents on the phenyl ring enhances biological activity. Specifically, dichloro substitutions have been associated with increased potency against cancerous cells. This relationship underscores the importance of molecular modifications in developing effective therapeutic agents.

Case Studies

A notable case study involved the evaluation of a series of phenylacrylonitriles targeting AhR. These compounds exhibited selective cytotoxicity against breast cancer cell lines while sparing non-cancerous cells. The study utilized an MTT assay to determine growth inhibition and further confirmed the mechanism through AhR reporter assays .

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